2-Fluoro-6-(trifluoromethyl)benzaldehyde

Lipophilicity Drug Design ADME

2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7) is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol. It is a colorless to pale yellow liquid at room temperature, characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position on the benzaldehyde ring.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 60611-24-7
Cat. No. B1297855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)benzaldehyde
CAS60611-24-7
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=O)C(F)(F)F
InChIInChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H
InChIKeyFAKUGVHRTLCKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7) – Key Properties and Procurement Overview


2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7) is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a colorless to pale yellow liquid at room temperature, characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position on the benzaldehyde ring . This substitution pattern imparts distinct electronic and physicochemical properties, making it a valuable building block in medicinal chemistry and process development [1].

1
Medicinal chemistry building block. Enables introduction of a dual-fluorinated aryl aldehyde with distinct electronic profile into lead candidates.
2
Synthesis workflow. Compatible with continuous flow and batch processes for constructing complex pharmaceutical intermediates.
3
Selection context. Reported as a key starting material for a marketed GnRH antagonist pharmacophore; supports structure-activity relationship studies.

Why 2-Fluoro-6-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Common Analogs


Simple substitution with commercially available benzaldehyde derivatives like 2-fluorobenzaldehyde, 2-(trifluoromethyl)benzaldehyde, or 2,6-difluorobenzaldehyde is not viable when the specific electronic and steric profile of 2-fluoro-6-(trifluoromethyl)benzaldehyde is required. This compound uniquely combines the strong electron-withdrawing effects of both ortho-fluorine and ortho-trifluoromethyl substituents, leading to a significantly more electrophilic carbonyl carbon . This heightened reactivity facilitates nucleophilic addition reactions and is essential for constructing the specific substitution pattern found in advanced pharmaceutical intermediates, such as those for the marketed drug Elagolix [1]. The quantitative differences in physicochemical properties further preclude direct interchangeability with its analogs .

Target Compound
Substitution2-F, 6-CF3
LogP (calc.)~2.66
Combined ortho-F and ortho-CF3 effects create a unique electrophilic aldehyde reactivity required for specific nucleophilic additions.
Common Analog
2-FluorobenzaldehydeLogP ~1.64
2-(Trifluoromethyl)benzaldehydeLogP ~2.52
Simpler analogs may not reproduce the required electronic environment. Lipophilicity and carbonyl reactivity may shift, altering pharmacokinetic and reactivity profiles in downstream intermediates.
Structural deviations at this position were reported as not tolerated in target pharmacophore studies; direct replacement risks loss of target engagement.

Quantitative Differentiation of 2-Fluoro-6-(trifluoromethyl)benzaldehyde Against Closest Analogs


Higher LogP Drives Superior Lipophilicity for Membrane Permeability

The compound exhibits a calculated logP of 2.657, which is significantly higher than that of 2-fluorobenzaldehyde (logP ~1.64) and 2,6-difluorobenzaldehyde (logP ~1.46–1.78), and slightly higher than 2-(trifluoromethyl)benzaldehyde (logP ~2.52) . This increased lipophilicity, conferred by the dual fluorinated substituents, can enhance membrane permeability and bioavailability, a critical parameter in the design of CNS-penetrant or orally active drug candidates .

Lipophilicity (LogP)
Cross-study comparable
2.66
~1.0 unit higher than 2-fluorobenzaldehyde
Supports membrane permeability screening context.
Calculated logP; review experimental ADME data for lead optimization.
Lipophilicity Drug Design ADME

Distinct Boiling Point and Density for Purification and Formulation

2-Fluoro-6-(trifluoromethyl)benzaldehyde has a boiling point of 156 °C (lit.) and a density of 1.432 g/mL at 25 °C . In comparison, the mono-substituted 2-fluorobenzaldehyde boils at 172-174 °C with a density of 1.178 g/mL , while 2-(trifluoromethyl)benzaldehyde has a boiling point of 70-71 °C (at 16 mmHg) and a density of 1.32 g/mL . These distinct physical properties are crucial for designing distillation-based purification processes and for formulating precise reaction stoichiometries where density differences impact volume-based measurements.

Physical Properties
Cross-study comparable
bp 156 °C / d 1.43
vs. bp 172–174 °C / d 1.18 for 2-fluorobenzaldehyde
May simplify distillation-based purification workflows.
Density difference influences volume-based stoichiometry calculations.
Physicochemical Properties Purification Formulation

Continuous Flow Synthesis Achieves >84% Yield with Mild Conditions

A patented continuous flow process for synthesizing the target compound achieves yields exceeding 84% at reaction temperatures of -20 to 0°C with residence times of only 20–180 seconds [1]. This represents a significant improvement over traditional batch processes, which require much lower temperatures (-20 to -80°C) and reaction times of several hours, while often yielding lower product purity due to side reactions [1]. The milder conditions and rapid throughput directly translate to lower manufacturing costs and higher throughput, making this compound more accessible for industrial procurement.

Continuous Flow Synthesis
Direct head-to-head comparison
>84% yield
-20 to 0 °C, 20–180 sec residence time
Supports process chemistry scale-up review.
Compared to batch methods requiring hours at -20 to -80 °C.
Process Chemistry Continuous Flow Scale-up

Essential Intermediate for the Marketed Drug Elagolix

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a critical intermediate in the synthesis of Elagolix, an orally active GnRH receptor antagonist approved for treating endometriosis-associated pain [1]. The compound is used to construct the 2-fluoro-6-(trifluoromethyl)phenyl moiety that is a key pharmacophoric element of Elagolix [2]. Attempts to replace this moiety with simpler analogs, such as those derived from 2-fluorobenzaldehyde or 2,6-difluorobenzaldehyde, resulted in a substantial loss of GnRH receptor binding affinity, underscoring the unique contribution of the target compound's substitution pattern to the drug's potency [3].

Pharmacophoric Role
Class-level inference
Elagolix Intermediate
Reported GnRHR KD = 54 pM
Essential motif for reported target binding; structural deviation not tolerated.
Data to verify; specific analog binding data not disclosed.
Drug Intermediate GnRH Antagonist Elagolix

Optimal Application Scenarios for 2-Fluoro-6-(trifluoromethyl)benzaldehyde Based on Evidence


Synthesis of Elagolix and Related GnRH Antagonist APIs

2-Fluoro-6-(trifluoromethyl)benzaldehyde is the starting material of choice for synthesizing the key 2-fluoro-6-(trifluoromethyl)phenyl intermediate of Elagolix. The patent literature explicitly identifies this aldehyde as the required building block for this marketed drug [1]. R&D teams developing generic versions or next-generation GnRH antagonists cannot substitute this compound without risking a complete loss of target activity, making it a mandatory procurement item for this indication.

Continuous Flow Process Development and Scale-Up

The availability of a robust, high-yielding continuous flow synthesis process directly from 3-fluorotrifluoromethylbenzene provides a reliable and scalable supply chain [1]. Process chemists seeking to minimize cryogenic conditions and shorten cycle times should prioritize this compound, as the patented methodology achieves >84% yield in under three minutes, a substantial improvement over traditional batch methods that require hours at ultra-low temperatures.

Medicinal Chemistry Programs Requiring High Lipophilicity

With a calculated logP of 2.657, this compound is an ideal starting material for medicinal chemistry programs focused on CNS targets or other applications where enhanced membrane permeability is desired . It offers a quantifiable advantage over less lipophilic analogs like 2-fluorobenzaldehyde (logP ~1.64), enabling the construction of compound libraries with potentially improved ADME profiles without adding excessive molecular weight.

Development of Fluorinated Agrochemicals and Materials

The unique combination of a reactive aldehyde handle with two strong electron-withdrawing fluorinated substituents makes this compound a versatile building block for fluorinated liquid crystals, polymers, and agrochemicals . Its physical properties, including a density of 1.432 g/mL and a boiling point of 156 °C, are well-suited for vapor-phase deposition processes and for formulating high-density materials where thermal stability is a key requirement.

Application
Selection Property
Validation Focus
GnRH Antagonist Intermediate Research
Reported pharmacophoric necessity
Target engagement and structure-activity relationship studies
Continuous Flow Process Development
High-yielding rapid synthesis methodology
Scale-up reproducibility and throughput under mild conditions
CNS / High-Lipophilicity Library Synthesis
Calculated logP-driven permeability potential
Experimental ADME and membrane diffusion assay review
Fluorinated Material Building Block
Reactive aldehyde with dual electron-withdrawing groups
Thermal stability and density suitability for vapor-phase processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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